![molecular formula C15H19N3O2S B15096400 [5-(4-tert-Butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B15096400.png)
[5-(4-tert-Butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid
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Overview
Description
[5-(4-tert-Butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid is a complex organic compound that features a triazole ring, a tert-butyl group, and a sulfanyl-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-tert-Butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the tert-butyl group and the sulfanyl-acetic acid moiety. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl (-S-) group in the compound participates in nucleophilic substitution reactions, particularly under basic conditions. Key examples include:
Reaction with Alkyl Halides
The sulfur atom acts as a nucleophile, reacting with alkyl halides (e.g., bromoethane) to form thioether derivatives.
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Bromoacetaldehyde diethyl acetal | Cs₂CO₃, DMF, 60°C, 12 h | S-alkylated triazole derivative | 84% |
This reaction proceeds via an Sₙ2 mechanism, facilitated by cesium carbonate as a base .
Oxidation Reactions
The sulfur atom can undergo oxidation to form sulfoxide or sulfone derivatives, depending on the oxidizing agent:
Oxidation with H₂O₂ or mCPBA
-
Sulfoxide formation : Using H₂O₂ in acetic acid at 0–25°C.
-
Sulfone formation : Requires stronger oxidants like mCPBA (meta-chloroperbenzoic acid).
Oxidizing Agent | Conditions | Product | Selectivity | Source |
---|---|---|---|---|
H₂O₂ | Acetic acid, 24 h, RT | Sulfoxide | High | |
mCPBA | CH₂Cl₂, 0°C to RT | Sulfone | Moderate |
Cycloaddition Reactions
The triazole ring enables participation in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example:
Reaction with Propargyl Bromide
The compound reacts with propargyl bromide to form a propargylated intermediate, which subsequently undergoes cycloaddition with azides .
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Propargyl bromide | K₂CO₃, DMF, 60°C, 8 h | Propargylated triazole | 72% | |
Benzyl azide | CuI, DIPEA, RT, 12 h | 1,2,3-Triazole conjugate | 68% |
This reaction is critical for synthesizing bioactive triazole-linked conjugates .
Hydrolysis and Deprotection
The acetic acid moiety undergoes hydrolysis under acidic or basic conditions:
Ester Hydrolysis
-
Basic hydrolysis : NaOH (10% aq.), reflux, 4 h → Carboxylate salt.
-
Acidic hydrolysis : HCl (6 M), ethanol, 60°C → Free carboxylic acid .
Interactions with Biological Targets
Though not a traditional "chemical reaction," the compound interacts with enzymes via hydrogen bonding and hydrophobic interactions. Molecular docking studies indicate:
-
Binding to cyclin-dependent kinase 2 (CDK2) with a binding energy of −8.2 kcal/mol .
-
Key interactions: Triazole N-atoms with Arg126, and sulfanyl group with Lys129 .
Comparative Reactivity Insights
The tert-butyl group enhances steric hindrance, slowing electrophilic substitution at the phenyl ring. Conversely, the methyl group on the triazole increases electron density, favoring nucleophilic reactions at the sulfur atom .
Scientific Research Applications
Chemistry
In chemistry, [5-(4-tert-Butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions, cellular pathways, and other biochemical processes. Its ability to interact with specific molecular targets makes it a valuable tool for understanding biological mechanisms.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases and conditions, particularly those involving inflammation and oxidative stress.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring stability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of [5-(4-tert-Butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- 4,5-Dihydroxy-1,3-benzenedisulfonic acid
Uniqueness
Compared to similar compounds, [5-(4-tert-Butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid stands out due to its unique combination of functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.
Biological Activity
The compound [5-(4-tert-butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid belongs to the class of 1,2,4-triazole derivatives, which are recognized for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a triazole ring, a phenyl group with a tert-butyl substituent, and a sulfanyl acetic acid moiety. The presence of these functional groups contributes to its biological activity.
Antimicrobial Activity
- Antibacterial Properties : Triazole derivatives have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound demonstrated effective Minimum Inhibitory Concentrations (MIC) against pathogens like E. coli and Staphylococcus aureus .
- Antifungal Activity : The triazole ring is known for its antifungal properties due to its ability to inhibit fungal cytochrome P450 enzymes. This compound may exhibit similar effects, making it a candidate for treating fungal infections .
Antioxidant Activity
Triazole derivatives have been reported to possess antioxidant properties. The antioxidant capacity can be quantified using assays such as DPPH and ABTS. Preliminary studies suggest that compounds in this class can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
Anti-inflammatory Effects
Several studies indicate that triazole derivatives exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .
Anticancer Potential
Research has highlighted the anticancer properties of triazole derivatives through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The specific interactions with molecular targets involved in cancer progression are areas of ongoing investigation .
The biological activities of this compound are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The triazole moiety can interact with enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound may bind to specific receptors influencing signaling pathways related to inflammation and cell proliferation.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study evaluating the antimicrobial efficacy of triazole derivatives found that certain compounds exhibited MIC values comparable to established antibiotics against resistant strains .
- Antioxidant Efficacy Assessment : Another research highlighted that derivative compounds showed IC50 values in antioxidant assays significantly lower than standard antioxidants like ascorbic acid .
- Anticancer Activity Evaluation : In vitro studies demonstrated that triazole derivatives could induce apoptosis in cancer cell lines with IC50 values indicating potent anticancer activity .
Data Summary Table
Q & A
Q. Basic: What are the established synthetic methodologies for [5-(4-tert-Butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid?
Answer:
The synthesis typically involves two key steps:
- Step 1: Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides or hydrazine derivatives under reflux conditions.
- Step 2: Thioether linkage formation by reacting the triazole-3-thiol intermediate with chloroacetic acid (or its derivatives) in aqueous or alcoholic media under controlled pH (pH 8–10) to avoid side reactions .
For example, in analogous compounds, heating 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with chloroacetic acid at 80–100°C for 4–6 hours yielded the target thioacetic acids with >85% purity after recrystallization .
Table 1: Representative Reaction Conditions for Triazole-Thioacetic Acid Synthesis
Intermediate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
5-(4-tert-Butyl-phenyl)-4-methyl-4H-1,2,4-triazol-3-thiol | Chloroacetic acid | Ethanol | 80 | 5 | 78–85 |
Product | NaOH | Water | RT | 1 | 92 (salt) |
Q. Basic: How is the structural integrity of this compound confirmed in experimental settings?
Answer:
Structural validation employs a multi-technique approach:
- Elemental Analysis: Confirms stoichiometry (C, H, N, S content within ±0.3% of theoretical values) .
- IR Spectroscopy: Identifies key functional groups (e.g., ν(S–H) at 2550–2600 cm⁻¹ for thiols, ν(C=O) at 1680–1720 cm⁻¹ for carboxylic acids) .
- Chromatography (TLC/HPLC): Validates purity (>95%) and detects degradation products .
Advanced analogs (e.g., potassium salts) require additional techniques like X-ray crystallography to confirm coordination geometry in metal complexes .
Q. Advanced: How do computational methods enhance the design of derivatives or reaction optimization for this compound?
Answer:
Integrated computational-experimental workflows (e.g., ICReDD’s approach) are used to:
- Predict Reactivity: Quantum chemical calculations (DFT) model reaction pathways, such as sulfur nucleophilicity in thioether bond formation .
- Optimize Conditions: Machine learning analyzes experimental datasets (e.g., solvent polarity, temperature) to narrow optimal parameters, reducing trial-and-error cycles by ~40% .
- Screen Bioactivity: Molecular docking predicts binding affinities to microbial targets (e.g., fungal CYP51), guiding structural modifications for enhanced activity .
Q. Advanced: What are the key stability challenges and degradation pathways under stress conditions?
Answer:
Stability studies (e.g., ICH Q1A guidelines) reveal:
- Hydrolytic Degradation: The thioacetic acid moiety is susceptible to hydrolysis in acidic/basic media, forming 5-(4-tert-Butyl-phenyl)-4-methyl-4H-1,2,4-triazol-3-thiol and acetic acid derivatives .
- Oxidative Stress: Sulfur oxidation generates sulfoxides/sulfones, detectable via HPLC-DAD at λ = 254 nm .
Table 2: Degradation Products Under Accelerated Conditions (40°C/75% RH)
Condition | Major Degradants | Mass Balance (%) |
---|---|---|
Acidic (pH 3) | Triazol-3-thiol | 98.2 |
Basic (pH 10) | Acetic acid derivative | 97.8 |
Oxidative (3% H₂O₂) | Sulfoxide | 95.4 |
Q. Advanced: What mechanistic insights exist for its antimicrobial activity?
Answer:
Studies on structurally related 1,2,4-triazole derivatives suggest:
- Target Inhibition: Disruption of fungal ergosterol biosynthesis via CYP51 inhibition (IC₅₀ = 2.5–5.0 μM) .
- Membrane Permeabilization: Thioether-linked acetic acid enhances lipophilicity, promoting cell wall penetration (logP = 2.8–3.2) .
- Resistance Mitigation: Synergy with fluconazole reduces MIC values against Candida albicans by 4–8 fold .
Q. Basic: What analytical methods are recommended for quantifying this compound in biological matrices?
Answer:
- HPLC-DAD: Use a C18 column (250 × 4.6 mm, 5 μm), mobile phase = methanol:0.1% H₃PO₄ (70:30), flow rate = 1.0 mL/min, λ = 220–260 nm. LOD = 0.1 μg/mL .
- LC-MS/MS: ESI+ mode, m/z 362.1 → 245.0 (quantifier ion), validated for plasma with recovery >90% .
Q. Advanced: How does metal complexation alter its physicochemical or pharmacological properties?
Answer:
Coordination with transition metals (Fe²⁺, Cu²⁺, Zn²⁺):
- Enhanced Stability: Metal chelates resist hydrolysis at physiological pH (t₁/₂ increased from 8 to 24 hours) .
- Bioactivity Modulation: Cu(II) complexes show 2–3× higher antifungal activity due to redox cycling and ROS generation .
Table 3: Metal Complex Properties
Metal | Coordination Geometry | logP | MIC (μg/mL) |
---|---|---|---|
Cu(II) | Square planar | 3.5 | 4.0 |
Zn(II) | Tetrahedral | 3.1 | 8.0 |
Properties
Molecular Formula |
C15H19N3O2S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C15H19N3O2S/c1-15(2,3)11-7-5-10(6-8-11)13-16-17-14(18(13)4)21-9-12(19)20/h5-8H,9H2,1-4H3,(H,19,20) |
InChI Key |
YCHYJFAGQAUBGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)O |
Origin of Product |
United States |
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